2-Chloro-5-methylpyrimidine-4-carboxylic acid

描述

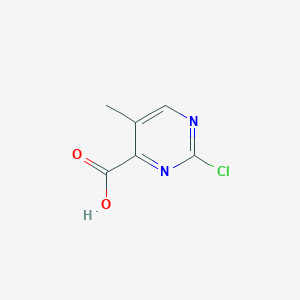

2-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 5-methylpyrimidine-4-carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the chlorination to proceed. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition. The use of high-throughput screening and optimization techniques ensures the scalability of the process while maintaining product purity and consistency.

化学反应分析

Types of Reactions

2-Chloro-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at position 5 can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-5-carboxypyrimidine-4-carboxylic acid.

Reduction: The carboxyl group at position 4 can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: 2-Chloro-5-carboxypyrimidine-4-carboxylic acid.

Reduction: 2-Chloro-5-methylpyrimidine-4-methanol or 2-chloro-5-methylpyrimidine-4-aldehyde.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-5-methylpyrimidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the pyrimidine structure enhanced the efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that certain derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This positions this compound as a lead compound in the design of novel anticancer agents .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity makes it valuable in drug design, particularly for conditions like diabetes and obesity where metabolic regulation is crucial .

Agricultural Applications

Herbicide Development

this compound has shown potential as a herbicide. Its structural properties allow it to interfere with plant growth by inhibiting specific biochemical pathways crucial for plant development. Research has indicated that formulations containing this compound can effectively control weed populations without harming crop yields .

Fungicides

The compound's efficacy extends to fungicidal applications, where it has been tested against various fungal pathogens affecting crops. The results suggest that it can be developed into effective fungicides, contributing to integrated pest management strategies in agriculture .

Industrial Applications

Synthesis of Pharmaceuticals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with therapeutic properties, enhancing the efficiency and selectivity of drug production processes .

Chemical Manufacturing

The compound is also utilized in the production of specialty chemicals and agrochemicals, where its unique chemical structure allows for the development of products with specific functionalities tailored to industry needs .

Case Studies

-

Antimicrobial Derivatives Study

- A study conducted on various derivatives of this compound demonstrated enhanced antimicrobial activity against resistant bacterial strains, paving the way for new antibiotic formulations.

-

Fungicidal Efficacy Trials

- Field trials showed that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yields and reduced reliance on traditional fungicides.

-

Pharmaceutical Synthesis Research

- Research highlighted the use of this compound as a key intermediate in synthesizing novel anticancer agents, showcasing its versatility and importance in pharmaceutical chemistry.

作用机制

The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at position 2 and the carboxyl group at position 4 play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or modulator of enzymatic reactions, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

2-Chloro-4-methylpyrimidine-5-carboxylic acid: This compound has a similar structure but with the chlorine and methyl groups at different positions.

5-Chloro-2-methylpyrimidine-4-carboxylic acid: Another structural isomer with the chlorine and methyl groups swapped.

Uniqueness

2-Chloro-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

生物活性

2-Chloro-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in recent research for its diverse biological activities. This compound is characterized by a chlorine atom at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring, contributing to its unique chemical properties. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on current research findings.

- Chemical Formula : C6H5ClN2O2

- Molecular Weight : 176.57 g/mol

- CAS Number : 70701167

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against Hepatitis B virus (HBV). The compound is believed to modulate HBV capsid assembly, disrupting viral replication processes. In studies, it has shown potential as a capsid assembly modulator, which could lead to reduced infectivity of the virus .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. It demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, it exhibited effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm in diameter .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. IC50 values for growth inhibition have been reported in the low micromolar range (7-20 µM), indicating potent anticancer activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Viral Capsid Proteins : The compound binds to HBV capsid proteins, inhibiting their assembly and function, which is crucial for viral replication.

- Kinase Inhibition : As a potential protein kinase inhibitor, it interferes with phosphorylation processes that regulate cell signaling pathways associated with cancer progression .

- Cell Cycle Modulation : The compound has been observed to affect cell cycle dynamics in treated cancer cells, leading to G1/S phase arrest and subsequent apoptosis .

Case Studies and Research Findings

属性

IUPAC Name |

2-chloro-5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXOFYWUUZOAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743936 | |

| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-10-2 | |

| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。